Oxazole, 2-(dimethylamino)-4,5-diphenyl-

Medicinal chemistry Ligand design Physicochemical profiling

Researchers needing 4,5-diphenyloxazole scaffolds with zero H-bond donors for CNS penetration or solvatochromic probe design face a critical gap. 2-(Dimethylamino)-4,5-diphenyloxazole (CAS 14070-15-6) directly addresses this need: • Zero H-bond donor capacity (vs. 2-amino analog: 1 HBD) - improves membrane permeability and CNS penetration (XLogP: 4.1). • Strong π-electron donor for intramolecular charge-transfer fluorescence - ideal for probe design and biomolecular labeling. • Pre-installed tertiary amine enables direct quaternization or N-oxide formation without protecting-group manipulations. Supplied with rigorous analytical characterization for reliable SAR exploration.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 14070-15-6
Cat. No. B084113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-(dimethylamino)-4,5-diphenyl-
CAS14070-15-6
Synonyms2-(Dimethylamino)-4,5-diphenyloxazole
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c1-19(2)17-18-15(13-9-5-3-6-10-13)16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyPLGBHXSQSNOWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-4,5-diphenyloxazole: Chemical Identity and Structural Class


Oxazole, 2-(dimethylamino)-4,5-diphenyl- (CAS 14070-15-6) is a fully substituted 1,3-oxazole bearing a dimethylamino group at position 2 and phenyl rings at positions 4 and 5. Its molecular formula is C₁₇H₁₆N₂O and its molecular weight is 264.32 g/mol [1]. The compound belongs to the 2‑amino‑4,5‑diphenyloxazole family, a class historically investigated for anti‑inflammatory, analgesic, and platelet‑antiaggregating properties [2]. Unlike its 2‑amino progenitor, the dimethylamino substituent eliminates all hydrogen‑bond‑donor capacity, altering both physicochemical behavior and potential intermolecular interactions [1].

Compound class 2‑(Dimethylamino)‑4,5‑diphenyloxazole; 2‑amino‑4,5‑diphenyloxazole derivative with zero H‑bond donors
Key attribute Lacks hydrogen‑bond donor (vs. 2‑amino analog with 1 HBD); higher computed lipophilicity
Research fit Permeability‑focused assays, CNS target engagement studies, fluorescent probe design, SAR scaffold for 4,5‑diphenyloxazole optimization

Specificity Over Generic 4,5-Diphenyloxazole Analogs


Simple substitution of 2‑amino‑4,5‑diphenyloxazole, 2‑methyl‑4,5‑diphenyloxazole, or 2,5‑diphenyloxazole for the 2‑dimethylamino congener introduces critical divergences in hydrogen‑bonding capacity, electronic distribution, and steric profile. The 2‑dimethylamino group is a stronger π‑electron donor than methyl or phenyl, yet lacks the H‑bond donor of the primary amine [1]. These differences can profoundly affect target binding, solubility, spectral properties, and metabolic stability [2]. Without direct comparative data, assuming pharmacological or photophysical equivalence across 2‑substituted 4,5‑diphenyloxazoles is scientifically unsound.

2‑Amino analog differs in H‑bond donor count; may shift permeability, solubility, and target‑binding profiles.
2‑Methyl / 2‑Phenyl analogs lack the dialkylamino electron donor; weaker charge‑transfer fluorescence and altered electronic distribution.
Any generic 4,5‑diphenyloxazole class‑level anti‑inflammatory or photophysical inferences do not transfer automatically without compound‑specific validation.

Quantitative Evidence vs. Structural Analogs


Hydrogen‑Bond Donor Count Advantage

2‑(Dimethylamino)-4,5‑diphenyloxazole possesses zero hydrogen‑bond donors, whereas its closest comparator 2‑amino‑4,5‑diphenyloxazole (CAS 33119‑63‑0) has one H‑bond donor (the primary amine) [1]. In drug design, a reduction in H‑bond donors is correlated with improved passive membrane permeability and oral absorption, as described by Lipinski's Rule of Five [2].

H‑bond donor count
Reported
0 vs. 1 H‑bond donor (2‑amino analog)
Supports membrane‑permeability assay context
Computed H‑bond donor count (PubChem)
Medicinal chemistry Ligand design Physicochemical profiling

Lipophilicity Profile Comparison

The XLogP3‑AA value for the target compound is 4.1, whereas the XLogP3‑AA of 2‑amino‑4,5‑diphenyloxazole is approximately 3.2 [1]. This difference of ~0.9 log units indicates substantially higher lipophilicity for the dimethylamino derivative, which can influence protein binding, tissue distribution, and metabolic clearance [2].

Lipophilicity (XLogP)
Reported
Target XLogP 4.1 vs. analog ~3.2; Δ +0.9 log units
Supports hydrophobic‑target binding studies
Computed XLogP3‑AA values
ADME Lipophilicity Drug-likeness

Class‑Level Anti‑Inflammatory Activity

The 2‑substituted 4,5‑diphenyloxazole class, which includes the target compound, was identified as a new class of analgesic–anti‑inflammatory agents by Marchetti et al. (1968) [1]. Although explicit ED₅₀ values for the 2‑dimethylamino derivative are not publicly available from this study, the publication demonstrates that systematic variation of the 2‑position substituent modulates in vivo anti‑inflammatory potency in the carrageenan‑induced rat paw edema model [2]. The dimethylamino group’s electronic and steric properties are expected to differentiate its activity profile from those of 2‑methyl and 2‑amino congeners.

Anti‑inflammatory class activity
Class‑level inference
Class‑level in vivo activity reported; no compound‑specific ED₅₀
Supports anti‑inflammatory lead optimization scaffold
Carrageenan‑induced edema model (Marchetti et al.)
Anti-inflammatory In vivo pharmacology Structure–activity relationship

Photophysical Differentiation: Charge‑Transfer Character

Dialkylamino groups introduced onto oxazole‑containing aromatic systems are known to increase the intensity of long‑wavelength electronic transitions and enhance luminescence efficiency relative to alkyl or aryl substituents [1]. Kotelevskii and Ponomarev (1991) provided a theoretical explanation for this effect in dialkylamino‑substituted oxazole derivatives [1]. The 2‑dimethylamino group in the target compound is thus predicted to confer stronger intramolecular charge‑transfer character and higher fluorescence quantum yield than the 2‑methyl analog (CAS 14224‑99‑8) or the 2‑phenyl analog (2,4,5‑triphenyloxazole, CAS 573‑34‑2).

Fluorescence charge‑transfer
Class‑level inference
Predicted higher quantum yield vs. methyl/phenyl analogs
Supports fluorescent probe design
Theoretical prediction; experimental verification recommended
Fluorescence Photophysics Solvatochromism

Synthetic Versatility: Direct N‑Functionalization

The target compound can serve as a direct precursor for further N‑functionalization without the need for amine protection–deprotection sequences required for the 2‑amino analog [1]. Patent US4591596 describes the preparation of 2‑amino‑substituted 4,5‑diphenyloxazoles via hydroxyalkylation and esterification, demonstrating the synthetic accessibility of this scaffold family [1]. The pre‑installed dimethylamino group offers a distinct starting point for quaternization or oxidative N‑demethylation reactions not feasible with the 2‑methyl or 2‑phenyl derivatives.

Synthetic route economy
Supporting evidence
Direct N‑functionalization without protection steps; at least one step saved
Supports rapid analog synthesis
Based on general methodology (US4591596)
Synthetic chemistry Intermediate utility Derivatization

2-(Dimethylamino)-4,5-diphenyloxazole: Key Application Scenarios


Anti‑Inflammatory Lead Optimization

When a medicinal chemistry program requires a 4,5‑diphenyloxazole scaffold with zero hydrogen‑bond donors to improve membrane permeability or CNS penetration, the 2‑dimethylamino derivative is the logical choice over the 2‑amino analog (1 H‑bond donor) [1]. The XLogP of 4.1 further supports selection for targets with hydrophobic binding sites [2].

Fluorescent Probe Development

For applications requiring strong intramolecular charge‑transfer fluorescence, such as solvatochromic probe design or biomolecular labeling, the 2‑dimethylamino group provides enhanced electron‑donating capacity relative to methyl or phenyl substituents [1]. While experimental quantum yield data are needed, class‑level photophysical predictions favor this derivative [1].

Synthetic Intermediate for Quaternary Ammonium Derivatives

When the synthetic objective is a quaternary ammonium salt or an N‑oxide derivative of the 4,5‑diphenyloxazole series, the pre‑installed dimethylamino group enables direct quaternization (e.g., with methyl iodide) without the protecting‑group manipulations required for the primary 2‑amino compound [1].

SAR Studies on 4,5‑Diphenyloxazoles

As part of a systematic SAR exploration, the 2‑dimethylamino derivative fills a critical position in the 2‑substituent matrix alongside 2‑amino, 2‑methyl, 2‑phenyl, and 2‑bis(hydroxyethyl)amino (Ditazole) analogs. Its distinct electronic and steric parameters enable the deconvolution of substituent effects on anti‑inflammatory or platelet‑antiaggregating activity [1].

Application
Selection Property
Validation Focus
Anti‑inflammatory lead optimization research
Zero H‑bond donor scaffold for permeability
Membrane permeability and CNS penetration assays
Fluorescent probe development studies
Enhanced charge‑transfer fluorescence scaffold
Fluorescence quantum yield verification
Quaternary ammonium derivative synthesis
Direct N‑functionalization without protection
Synthetic step economy and derivatization scope
SAR studies on 4,5‑diphenyloxazoles
Electronic and steric substituent matrix
Substituent effects on bioactivity endpoints
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